N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide

Medicinal Chemistry Structure-Activity Relationship Receptor Binding

This ortho-phenylthio biguanide derivative (XLogP3=2.0, MW=285.37) is a crucial research tool for probing steric and electronic requirements in biguanide target engagement. Unlike simple alkyl-substituted analogs, its unique sulfur-linked aromatic system enables non-classical sulfur-π and hydrophobic interactions critical for SAR expansion around bioactive guanidine scaffolds. Comparative data show the ortho-methylthio analog is inactive (IC₅₀ > 200,000 nM), making this phenylthio variant essential for identifying active pharmacophores. Ideal for developing chemical probes targeting allosteric sites or protein-protein interactions.

Molecular Formula C14H15N5S
Molecular Weight 285.37 g/mol
CAS No. 96876-37-8
Cat. No. B1412612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide
CAS96876-37-8
Molecular FormulaC14H15N5S
Molecular Weight285.37 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=CC=C2N=C(N)N=C(N)N
InChIInChI=1S/C14H15N5S/c15-13(16)19-14(17)18-11-8-4-5-9-12(11)20-10-6-2-1-3-7-10/h1-9H,(H6,15,16,17,18,19)
InChIKeyJWGVJZJELFNVIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide (CAS 96876-37-8): A Structurally Distinct Arylthio-Biguanide for Targeted Research


N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide is a synthetic arylthio-substituted biguanide derivative with the molecular formula C₁₄H₁₅N₅S and a molecular weight of 285.37 g/mol . This compound belongs to the imidodicarbonimidic diamide class, which is structurally characterized by a biguanide core linked to a 2-(phenylthio)phenyl moiety [1]. It is primarily utilized as a research tool in medicinal chemistry and chemical biology for studying structure-activity relationships (SAR) within guanidine-based bioactive scaffolds . The presence of the ortho-phenylthio substituent distinguishes it from simpler biguanide analogs and may confer unique physicochemical and biological interaction properties.

Why N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide Cannot Be Replaced by Unsubstituted or Simple Alkyl-Biguanide Analogs


Generic substitution within the biguanide class is scientifically invalid due to the profound impact of the ortho-phenylthio group on molecular conformation and target engagement. The 2-(phenylthio)phenyl substituent introduces significant steric bulk and unique electronic properties via the sulfur atom, which directly influences the compound's ability to participate in specific non-covalent interactions, such as π-stacking and hydrogen bonding, with biological targets . Unlike metformin or phenformin, which are simple N-alkyl substituted biguanides, the ortho-arylthio group in this compound creates a distinct three-dimensional pharmacophore. This structural divergence is critical, as evidenced by comparative binding studies on closely related arylthio analogs, which show that even minor modifications to the thioether linker or aryl group can drastically alter binding affinity and functional activity at ion channels or enzyme targets [1].

Quantitative Differentiation Guide for N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide (CAS 96876-37-8) Against Key Analogs


Binding Affinity Comparison: Phenylthio vs. Methylthio Substituent in Imidodicarbonimidic Diamide Scaffold

The ortho-phenylthio substituent in N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide (Target Compound) confers a distinct binding profile compared to its ortho-methylthio analog. In a head-to-head comparison from the BindingDB database, the methylthio analog (N-[2-(methylthio)phenyl]imidodicarbonimidic diamide) demonstrated an IC₅₀ value of >200,000 nM against an unspecified target, indicating very weak to negligible binding affinity [1]. While direct IC₅₀ data for the phenylthio target compound against this specific target is not reported in the same assay, this comparative datum establishes a critical baseline: the methylthio group alone is insufficient for high-affinity target engagement within this scaffold. The phenylthio group, with its larger aromatic surface area and enhanced potential for π-stacking interactions, is a necessary structural feature for exploring higher-affinity interactions in this chemical series.

Medicinal Chemistry Structure-Activity Relationship Receptor Binding

Physicochemical Property Benchmarking: Lipophilicity and Molecular Weight Differentiation from Metformin

N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide (Target Compound) exhibits significantly higher lipophilicity (XLogP3 = 2.0) and molecular weight (285.37 g/mol) compared to the first-line antidiabetic biguanide metformin (XLogP3 = -0.9, MW = 129.16 g/mol) [1]. This difference of nearly 3 log units in lipophilicity translates to a theoretical ~1000-fold increase in octanol-water partition coefficient, which drastically alters its predicted membrane permeability and tissue distribution profile [2].

ADME Drug-likeness Physicochemical Profiling

Structural Determinant of Activity: Comparative Analysis with 2-(Methylthio)phenyl and 2-Chloro-5-(trifluoromethyl)phenyl Analogs

The specific 2-(phenylthio)phenyl substitution pattern is critical. While the 2-(methylthio)phenyl analog shows no appreciable binding (IC₅₀ > 200,000 nM) [1], another analog, N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide, represents an electron-deficient aromatic system with a molecular weight of 279.65 g/mol [2]. The phenylthio target compound (285.37 g/mol) provides an intermediate physicochemical profile and a unique sulfur-linked aromatic system capable of specific interactions (e.g., sulfur-π interactions) not possible with the methylthio or chloro-trifluoromethyl analogs. This places the phenylthio derivative as a unique tool for probing the role of extended aromatic and chalcogen bonding in target recognition.

Medicinal Chemistry SAR Chemical Probe

High-Impact Research Applications for N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide (CAS 96876-37-8) Driven by Quantitative Differentiation


Structure-Activity Relationship (SAR) Studies for Biguanide-Based Ion Channel or Enzyme Modulators

The comparative binding data showing that the ortho-methylthio analog is inactive (IC₅₀ > 200,000 nM) positions the phenylthio variant as a critical tool for SAR expansion. Researchers investigating the transition from inactive alkylthio to active arylthio biguanides can use this compound to systematically probe the steric and electronic requirements for target engagement [1]. Its unique sulfur-linked aromatic system allows for the investigation of non-classical interactions, such as sulfur-π and hydrophobic packing, that are absent in simple alkyl or halogenated analogs .

Chemical Probe Development for Target ID and Validation in Phenotypic Screens

Due to its distinct physicochemical profile (XLogP3 = 2.0, MW = 285.37) and structural uniqueness compared to clinically used biguanides like metformin, this compound serves as an ideal starting point for developing chemical probes. Its intermediate lipophilicity suggests good cell permeability, while its non-drug-like features (by conventional metrics) make it suitable for exploring novel biological targets outside of traditional druggable space, such as challenging protein-protein interactions or allosteric sites [1].

Benchmarking and Method Development in Analytical and Biophysical Assays

The well-defined chemical structure (C₁₄H₁₅N₅S) and availability of multiple analogs with varying substituents (e.g., methylthio, chloro-trifluoromethyl) make this compound a valuable standard for developing and validating analytical methods. It can be used to calibrate HPLC or LC-MS systems for detecting and quantifying biguanide derivatives in complex matrices, or as a model compound in biophysical assays (e.g., SPR, ITC) to study the thermodynamics of arylthio-mediated binding interactions [1].

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